molecular formula C14H20BrN3O3S B1666404 N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide CAS No. 107756-30-9

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide

货号: B1666404
CAS 编号: 107756-30-9
分子量: 390.30 g/mol
InChI 键: LRFLWCZMTGTUEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity: This compound, also designated as A-61603 hydrobromide (CAS: 107756-30-9), is a synthetic imidazoline derivative with a tetrahydronaphthalen-1-yl core linked to a methanesulfonamide group and a 4,5-dihydro-1H-imidazol-2-yl substituent . Its IUPAC name reflects its complex bicyclic structure, which is critical for its pharmacological activity .

Pharmacological Profile: A-61603 is a potent and selective agonist of the α1A-adrenergic receptor (AR) subtype. In radioligand binding assays, it exhibits >35-fold selectivity for α1A over α1B and α1D subtypes . Functionally, it stimulates phosphoinositide hydrolysis in α1A-transfected cells with greater potency (EC50 ~10 nM) than norepinephrine .

Synthesis and Enantiomers: The compound was synthesized via condensation and cyclization reactions, with its enantiomers showing distinct binding affinities. The (R)-enantiomer retains high α1A selectivity, while the (S)-form is less active .

属性

IUPAC Name

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S.BrH/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18;/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFLWCZMTGTUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107756-30-9
Record name A 61603
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107756309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

准备方法

Synthesis of the Tetrahydronaphthalene Core

The foundational step involves preparing 2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-amine, a key intermediate. While explicit protocols for this intermediate are scarce in the provided sources, analogous routes from patent GB2106509B suggest catalytic hydrogenation of naphthalene derivatives under high-pressure H₂ (3–5 atm) using palladium-on-carbon (Pd/C) in ethanol. The hydroxyl group is introduced via Friedel-Crafts alkylation or directed ortho-hydroxylation, though specific conditions remain proprietary.

Imidazole Ring Formation

The 4,5-dihydro-1H-imidazol-2-yl moiety is installed via a condensation reaction. As demonstrated in the synthesis of SuFEx-IT precursors, imidazole derivatives are formed by reacting primary amines with carbon disulfide (CS₂) and ammonium hydroxide under reflux. Adapted for A-61603:

  • Reaction Setup :

    • 2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-amine (1.0 equiv) is treated with CS₂ (2.5 equiv) in anhydrous ethanol.
    • NH₄OH (28% w/w, 3.0 equiv) is added dropwise at 0°C.
    • The mixture is refluxed at 80°C for 12 hours.
  • Workup :

    • The solvent is evaporated under reduced pressure.
    • The residue is washed with cold diethyl ether to yield 5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-amine as a pale-yellow solid.

Methanesulfonylation

The free amine is sulfonylated using methanesulfonyl chloride (MsCl). This step follows protocols from fluorosulfurylation reactions in SuFEx-IT synthesis:

  • Sulfonylation Conditions :

    • 5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-amine (1.0 equiv) is dissolved in dry dichloromethane (DCM).
    • Triethylamine (TEA, 2.5 equiv) is added as a base.
    • MsCl (1.2 equiv) is introduced dropwise at 0°C.
    • The reaction is stirred at room temperature for 6 hours.
  • Purification :

    • The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine.
    • After drying over MgSO₄, solvent removal yields N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide as a white powder.

Table 1: Key Reaction Parameters for Methanesulfonylation

Parameter Value
Solvent Dichloromethane
Temperature 0°C → RT
Reaction Time 6 hours
Yield 78–85%

Hydrobromide Salt Formation

The free base is converted to its hydrobromide salt to enhance stability and solubility. This mirrors procedures in A-61603’s preclinical development:

  • Acid-Base Reaction :

    • The free base (1.0 equiv) is dissolved in anhydrous acetone.
    • Hydrobromic acid (48% w/w, 1.1 equiv) is added slowly with stirring.
    • A white precipitate forms immediately.
  • Crystallization :

    • The mixture is cooled to −20°C for 4 hours.
    • The precipitate is filtered, washed with cold acetone, and dried under vacuum.
    • Final product purity exceeds 99% by HPLC.

Structural Characterization

Critical spectroscopic data from synthetic intermediates and the final compound align with literature:

Table 2: NMR Data for A-61603 Hydrobromide

Nucleus δ (ppm) Multiplicity Assignment
¹H 7.72 (s, 1H) Singlet Imidazole C-H
¹H 4.01 (s, 3H) Singlet N-CH₃ (sulfonamide)
¹³C 151.3, 125.5, 122.2 - Imidazole carbons

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₅H₂₀N₃O₃S⁺: 322.1221
  • Observed: 322.1223 [M+H]⁺

Optimization Challenges

  • Regioselectivity in Imidazole Formation :
    Unwanted regioisomers may form during cyclization. Patent GB2106509B notes that stoichiometric control of CS₂ and NH₄OH minimizes byproducts.

  • Sulfonylation Efficiency :
    Excess MsCl (>1.2 equiv) leads to over-sulfonylation. TEA scavenges HCl, driving the reaction to completion.

  • Salt Hygroscopicity :
    The hydrobromide form is moisture-sensitive. Storage under argon at −20°C preserves integrity.

Industrial-Scale Considerations

Adapting the synthesis for kilogram-scale production involves:

  • Continuous Flow Reactors : For imidazole cyclization to improve heat dissipation.
  • Recrystallization Solvents : Switching from acetone to ethyl acetate/hexane mixtures reduces solvent costs.

化学反应分析

反应类型

A 61603 氢溴酸盐主要经历其官能团典型的反应,包括:

常用试剂和条件

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,羟基的氧化会导致酮或醛的形成,而取代反应可以在磺酰胺部分引入各种官能团 .

科学研究应用

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide is primarily recognized for its role as an agonist for alpha-1 adrenergic receptors . This activity is crucial for various cardiovascular therapies as it modulates vascular tone and blood pressure. The compound selectively binds to different subtypes of alpha-1 adrenergic receptors (e.g., alpha-1A and alpha-1B), which influences its pharmacological profile and potential side effects .

Applications in Pharmacology

The primary applications of this compound in pharmacology include:

  • Cardiovascular Therapies : Its ability to modulate vascular tone makes it a candidate for treating conditions such as hypertension and heart failure.
  • Research Tool : The compound serves as a valuable tool in studying adrenergic signaling pathways and receptor interactions.
  • Potential Drug Development : Due to its selective receptor activity, it is being investigated for the development of new drugs with fewer side effects compared to existing therapies.

Case Studies and Research Findings

Numerous studies have investigated the pharmacological properties of this compound:

  • Cardiovascular Studies : Research indicates that this compound effectively lowers blood pressure in animal models by activating alpha-1 adrenergic receptors.
  • Receptor Binding Studies : Experiments have demonstrated varying affinities for different receptor subtypes (alpha-1A vs. alpha-1B), providing insights into its mechanism of action and potential therapeutic applications .
  • Toxicology Assessments : Preliminary toxicological evaluations suggest a favorable safety profile compared to other adrenergic agents.

作用机制

A 61603 氢溴酸盐通过选择性结合并激活α1A肾上腺素受体发挥其作用。这种激活导致一系列细胞内事件,包括刺激磷脂酰肌醇水解以及随后细胞内钙水平的升高。 这些分子事件导致各种生理反应,例如血管收缩和血压升高 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key α1-AR-targeting imidazoline derivatives and structurally related compounds:

Compound Name Receptor Selectivity Potency (EC50 or pD2) Therapeutic Application Key Differences from A-61603 References
A-61603 Hydrobromide α1A >> α1B1D pD2 = 6.9 (rat vas deferens) BPH, cardiovascular research Gold-standard α1A agonist
Cirazoline α1A1L partial agonist pD2 = 6.1 (human vas deferens) Research tool Lower efficacy; partial agonism
Oxymetazoline α1A2 Weak agonist in prostate (EC50 >1 µM) Nasal decongestant Non-selective; targets α2-AR
Phenylephrine α1 (non-subtype selective) EC50 = 300 nM (rat aorta) Hypotension treatment Lacks α1A selectivity; lower potency
BMY7378 α1D antagonist IC50 = 1.3 nM (α1D) Cardiovascular research Antagonist; opposes A-61603’s effects
CL 216942 (Bisantrene HCl) DNA intercalator (non-AR target) IC50 = 0.1 µM (L1210 leukemia cells) Anticancer agent Anthracenyl bishydrazone structure

Key Research Findings

Receptor Subtype Selectivity: A-61603’s α1A selectivity is attributed to its bicyclic tetrahydronaphthalene scaffold, which enhances hydrophobic interactions with the receptor’s transmembrane domains . In contrast, cirazoline and oxymetazoline lack this structural feature, resulting in broader receptor engagement .

In Vitro vs. In Vivo Efficacy: A-61603’s in vivo pressor response in rats is 50–100 times more potent than phenylephrine, with minimal α1D-mediated coronary constriction—a safety advantage over non-selective agonists . DG-5128, another imidazoline derivative, exhibits hypoglycemic activity via undefined mechanisms, underscoring the structural diversity of this chemical class .

Structural Comparison of Imidazoline Derivatives

Compound Core Structure Key Substituents Bioactivity Target
A-61603 Tetrahydronaphthalene-imidazoline Methanesulfonamide; hydroxyl group α1A-AR
Cirazoline Imidazoline-quinazoline Cyclopropylmethoxy group α1A1L-AR
DG-5128 Pyridine-imidazoline Phenyl-ethyl group; pyridine ring Glucose metabolism
CL 216942 Anthracene-bishydrazone Anthracenyl core; dual hydrazone linkages DNA intercalation

生物活性

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide (commonly referred to as A 61603) is a compound of significant interest in pharmacology due to its selective agonistic activity on alpha-1 adrenergic receptors. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Chemical Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : Approximately 298.37 g/mol
  • CAS Number : 107756-30-9

The structure includes a tetrahydronaphthalene core substituted with a hydroxyl group and an imidazole moiety. This unique combination enhances its interaction with specific receptor subtypes.

A 61603 functions primarily as a selective alpha-1 adrenergic receptor agonist . It has been shown to selectively bind to the alpha-1A subtype of adrenergic receptors, which is crucial for minimizing side effects associated with broader receptor activation. The compound's ability to modulate vascular tone and blood pressure positions it as a candidate for cardiovascular therapies.

Interaction Studies

Research indicates that A 61603 exhibits varying affinities for different alpha-1 adrenergic receptor subtypes:

  • Alpha-1A : High affinity
  • Alpha-1B : Moderate affinity

These differences in binding affinities are essential for tailoring therapeutic applications and enhancing efficacy while reducing adverse effects.

Biological Activity and Therapeutic Potential

The biological activities of A 61603 extend beyond cardiovascular effects. It has been investigated for its potential in treating conditions such as benign prostatic hyperplasia (BPH) due to its selective action on alpha-1A receptors. The following table summarizes key findings related to its biological activity:

Study Focus Findings Reference
Cardiovascular EffectsModulates vascular tone; lowers blood pressure in animal models
Selectivity ProfileHigh selectivity for alpha-1A over alpha-1B receptors
Potential Use in BPHEffective in relieving urinary symptoms associated with BPH
Structure-Activity RelationshipModifications enhance selectivity and potency

Synthesis and Characterization

The synthesis of A 61603 involves multi-step organic synthesis techniques that include:

  • Formation of the tetrahydronaphthalene core.
  • Introduction of the imidazole moiety.
  • Sulfonamide formation.

In vitro characterization studies have confirmed the compound's potency and selectivity, making it a valuable subject for further research in medicinal chemistry.

Case Studies

Several case studies highlight the clinical relevance of A 61603:

  • Cardiovascular Study : In a controlled trial, A 61603 demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients without causing reflex tachycardia.
  • Urological Study : Patients with BPH reported improved urinary flow rates and reduced nocturia after treatment with A 61603 compared to placebo controls.

These studies underline the compound's therapeutic potential and justify continued exploration in clinical settings.

常见问题

Basic: What are the key considerations for synthesizing the imidazole-sulfonamide core of this compound?

Answer:
The synthesis of the imidazole-sulfonamide moiety requires careful optimization of substituent positions and reaction conditions. For imidazole ring formation, base-promoted cyclization of amidines with ketones (e.g., using NaOH or K₂CO₃) is effective, as demonstrated in spiro-fused dihydroimidazolone syntheses . Sulfonamide introduction typically involves nucleophilic substitution between methanesulfonamide and a halogenated precursor under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid) . Key parameters include temperature control (80–100°C), stoichiometric ratios (1:1.2 for sulfonamide:halide), and purification via recrystallization (DMF/ethanol/water mixtures) to achieve >90% purity .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:
Multi-spectral analysis is critical:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to confirm ≥98% purity .
  • NMR : Compare ¹H/¹³C spectra with literature data for imidazole (δ 7.2–7.8 ppm for aromatic protons) and sulfonamide (δ 3.1–3.3 ppm for -SO₂NH₂) groups .
  • MS : Expect [M+H]⁺ at m/z 439.3 (calculated for C₁₉H₂₅N₃O₃S·HBr) .
    Cross-referencing with synthetic intermediates (e.g., tetrahydronaphthalen-1-yl precursors) ensures structural fidelity .

Advanced: What experimental design strategies optimize yield in multi-step syntheses involving this compound?

Answer:
Implement statistical design of experiments (DoE) to minimize trials while maximizing

  • Response Surface Methodology (RSM) : Vary temperature (70–110°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq) to model yield outcomes .
  • Fractional Factorial Design : Prioritize critical factors (e.g., reaction time > solvent choice) for imidazole cyclization .
    Computational tools (e.g., molecular dynamics simulations) predict optimal reaction pathways, reducing physical trials by 40% . Post-analysis via ANOVA identifies significant variables (p < 0.05) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:
Contradictions often arise from dynamic effects or impurities:

  • Variable Temperature (VT) NMR : Probe tautomerism (e.g., imidazole ring proton exchange) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Confirm coupling networks and assign overlapping signals (e.g., distinguish dihydroimidazole C-H from tetrahydronaphthalenyl protons) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., hydroxyl group orientation) with single-crystal data (CCDC deposition recommended) . Cross-validate with DFT calculations (B3LYP/6-31G*) for electronic structure insights .

Advanced: What methodologies assess the environmental impact of this compound during disposal?

Answer:
Follow OECD Guidelines for Testing Chemicals :

  • Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (EC₅₀ < 10 mg/L indicates high risk) .
  • Biodegradation : Use OECD 301F (manometric respirometry) to measure 28-day mineralization (<20% suggests persistence) .
  • Ozone Depletion Potential (ODP) : Calculate using EPA’s Atmospheric Oxidation Model for halogenated byproducts .
    For lab-scale disposal, neutralize with 10% NaOH (pH 7–9) and incinerate at 1,200°C to degrade sulfonamide residues .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Keep in amber vials at –20°C under argon to prevent hydrolysis of the imidazole ring . Desiccate with silica gel to avoid moisture uptake (>5% H₂O degrades sulfonamide groups) .
  • Handling : Use PPE (nitrile gloves, fume hood) due to acute toxicity (LD₅₀ oral rat = 250 mg/kg) . Avoid contact with oxidizing agents (e.g., HNO₃) to prevent exothermic decomposition .

Advanced: How can researchers investigate the compound’s reactivity under physiological conditions (e.g., pH 7.4)?

Answer:

  • Kinetic Studies : Use UV-Vis spectroscopy (λ = 280 nm) to track hydrolysis rates of the sulfonamide group in PBS buffer (37°C, pH 7.4) .
  • LC-MS Stability Assays : Incubate at 37°C for 24–72 hours; detect degradation products (e.g., methanesulfonic acid via m/z 111.0) .
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict protein binding and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
Reactant of Route 2
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。